molecular formula C9H17NO3 B14288531 Methyl 8-amino-8-oxooctanoate CAS No. 123865-74-7

Methyl 8-amino-8-oxooctanoate

Cat. No.: B14288531
CAS No.: 123865-74-7
M. Wt: 187.24 g/mol
InChI Key: BQBYSJGILRBPLC-UHFFFAOYSA-N
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Description

Methyl 8-amino-8-oxooctanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of octanoic acid, featuring both an amino group and a keto group on the eighth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-amino-8-oxooctanoate can be synthesized through several methods. One common approach involves the reaction of methyl 8-oxooctanoate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out at elevated temperatures and pressures to facilitate the formation of the amino group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to ensure efficient conversion of the starting materials to the desired product. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of methyl 8-amino-8-hydroxyoctanoate.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Methyl 8-oxo-8-oxooctanoate.

    Reduction: Methyl 8-amino-8-hydroxyoctanoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 8-amino-8-oxooctanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 8-amino-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The amino and keto groups allow the compound to participate in various biochemical reactions, including enzyme catalysis and protein binding. These interactions can modulate cellular processes and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-amino-8-oxooctanoate is unique due to the presence of both an amino group and a keto group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

123865-74-7

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 8-amino-8-oxooctanoate

InChI

InChI=1S/C9H17NO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H2,10,11)

InChI Key

BQBYSJGILRBPLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC(=O)N

Origin of Product

United States

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